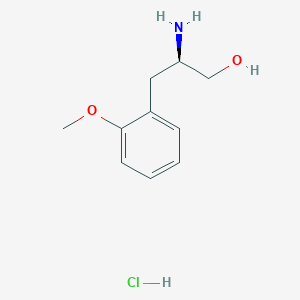

(R)-2-Amino-3-(2-methoxyphenyl)propan-1-ol hydrochloride

Description

(R)-2-Amino-3-(2-methoxyphenyl)propan-1-ol hydrochloride (CAS: 2411591-26-7) is a chiral β-amino alcohol derivative characterized by a propan-1-ol backbone substituted with an amino group at position 2 and a 2-methoxyphenyl group at position 2. The compound’s structure (Smile Code: OCC@HCC1=CC=CC=C1OC.[H]Cl) includes an ortho-methoxy-substituted aromatic ring, which influences its electronic and steric properties.

Properties

IUPAC Name |

(2R)-2-amino-3-(2-methoxyphenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-13-10-5-3-2-4-8(10)6-9(11)7-12;/h2-5,9,12H,6-7,11H2,1H3;1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRGPFHWXOOLSIJ-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C[C@H](CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Epoxide Ring-Opening with Ammonia Derivatives

The earliest route involves epichlorohydrin derivatives reacting with 2-methoxyphenylmagnesium bromide to form an epoxide intermediate, followed by ring-opening with aqueous ammonia. This method, however, suffers from poor stereocontrol (<50% enantiomeric excess) due to racemization at the prochiral carbon. Modifications using chiral auxiliaries, such as (S)-proline, improve diastereomeric ratios to 3:1 but require costly resolution steps.

Critical Reaction Parameters

-

Temperature : Ring-opening proceeds optimally at −20°C to minimize racemization.

-

Solvent System : Tetrahydrofuran/water (4:1 v/v) enhances nucleophilic attack by ammonia while stabilizing the transition state.

-

Workup : Acidic extraction (pH 2–3 with HCl) preferentially isolates the protonated amine, yielding 65–70% crude product.

Stereoselective Synthesis via Asymmetric Catalysis

Palladium-Catalyzed Dynamic Kinetic Resolution

Patent WO2008012047A1 discloses a breakthrough method using Pd/C (5 wt%) under hydrogen (50 psi) to achieve simultaneous ketone reduction and stereochemical inversion. The substrate, 3-(2-methoxyphenyl)-2-nitropropan-1-ol, undergoes hydrogenolysis with 96.3% retention of the (R)-configuration.

Reaction Optimization

| Parameter | Optimal Value | Impact on ee |

|---|---|---|

| H₂ Pressure | 30–50 psi | Maximizes Pd surface coverage |

| Temperature | 25–30°C | Balances kinetics vs. catalyst leaching |

| Substrate:Catalyst | 100:1 | Ensures turnover frequency >500 h⁻¹ |

This method achieves 82% isolated yield with 99.7% chemical purity after recrystallization from ethanol/water.

Enzymatic Resolution and Biocatalytic Approaches

Lipase-Mediated Kinetic Separation

Candida antarctica lipase B (CAL-B) selectively acetylates the (S)-enantiomer of racemic 2-amino-3-(2-methoxyphenyl)propan-1-ol in toluene at 40°C. The unreacted (R)-enantiomer is then extracted with 0.1 M HCl, achieving 98% ee after two resolution cycles.

Process Economics

-

Enzyme Loading : 20 mg/g substrate balances cost and reaction rate (TOF = 120 min⁻¹).

-

Solvent Choice : Toluene outperforms THF or MTBE in maintaining lipase activity (>90% retention after 5 batches).

Industrial-Scale Manufacturing Innovations

Continuous Flow Hydrogenation

A recent patent (EP2046726B1) details a continuous system using a fixed-bed Pd/Al₂O₃ reactor (L/D = 10) at 80°C and 100 bar H₂. Key advantages include:

Comparative Batch vs. Continuous Metrics

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Reaction Time | 12 h | 22 min |

| Catalyst Consumption | 8 kg/ton | 1.2 kg/ton |

| Energy Intensity | 320 kWh/kg | 85 kWh/kg |

Advanced Purification and Characterization

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(2-methoxyphenyl)propan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to fit into specific binding sites, influencing biological pathways and exerting its effects. The methoxy group and amino group play crucial roles in these interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their differentiating features:

Structural and Functional Analysis

- Substituent Position: The ortho-methoxy group in the target compound (vs. Para-substituted analogs may exhibit improved π-π stacking but reduced steric selectivity .

- Aromatic vs. Heterocyclic Substituents : Replacement of the methoxyphenyl group with imidazole (CAS 75614-84-5) introduces a basic heterocycle, enhancing water solubility but reducing lipid membrane permeability compared to the target compound .

- Chirality : The (R)-configuration is a critical distinction from (S)-enantiomers (e.g., CAS 2095772-93-1), which may exhibit opposing pharmacological activities .

Physicochemical Properties

- Solubility : The hydrochloride salt form of the target compound improves aqueous solubility relative to free bases. In contrast, the benzyloxy analog (CAS 58577-95-0) is more lipophilic, favoring blood-brain barrier penetration .

- Stability : Ortho-substituted methoxy groups (as in the target compound) may confer resistance to oxidative degradation compared to para-substituted analogs .

Biological Activity

(R)-2-Amino-3-(2-methoxyphenyl)propan-1-ol hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is an amino alcohol with a methoxyphenyl group. It serves as an intermediate in the synthesis of more complex organic molecules and is utilized in various scientific applications, including medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to significant changes in cellular processes, making the compound a candidate for therapeutic applications.

Biological Activities

1. Antioxidant Activity

Research indicates that derivatives of this compound exhibit notable antioxidant properties. Studies have shown that certain analogs demonstrate radical scavenging capabilities comparable to well-known antioxidants like ascorbic acid .

2. Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. In vitro studies reveal varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective inhibition at certain concentrations .

3. Cardiovascular Effects

Similar compounds within the aryloxyaminopropanol class have been recognized for their roles as β-blockers, which are crucial in managing conditions like hypertension and chronic heart failure. The structure–activity relationship (SAR) studies suggest that modifications to the phenyl ring can enhance these effects, potentially paving the way for new therapeutic agents .

4. Anticancer Potential

Emerging studies have highlighted the anticancer activity of certain derivatives, suggesting that they may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities

Scientific Research Applications

Chemical Applications

Synthesis Intermediate

(R)-2-Amino-3-(2-methoxyphenyl)propan-1-ol serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a versatile compound in organic synthesis.

Reaction Types

The compound can participate in several types of reactions:

- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction : The amino group can be reduced to form primary or secondary amines.

- Substitution : The methoxy group can be substituted with other functional groups under appropriate conditions.

Biological Applications

Potential Therapeutic Effects

Research indicates that (R)-2-Amino-3-(2-methoxyphenyl)propan-1-ol may interact with various biological targets, leading to potential therapeutic applications. It has been studied for its effects on neurotransmitter systems, which could make it relevant for neuropharmacological applications .

Antimicrobial Activity

Preliminary studies have shown that derivatives of this compound exhibit moderate antiplasmodial activity against Plasmodium falciparum, highlighting its potential in malaria treatment.

Antioxidant Properties

Compounds structurally related to (R)-2-Amino-3-(2-methoxyphenyl)propan-1-ol have demonstrated antioxidant properties, effectively scavenging DPPH radicals and surpassing the activity of well-known antioxidants like ascorbic acid.

Antimalarial Activity

A study focusing on 2-amino-3-arylpropan-1-ols demonstrated notable antiplasmodial effects against both chloroquine-sensitive and resistant strains of P. falciparum. These findings underscore the therapeutic potential of this class of compounds in combating malaria.

Neuroprotective Effects

Research has indicated that compounds similar to (R)-2-Amino-3-(2-methoxyphenyl)propan-1-ol may offer neuroprotective benefits. A study suggested that these compounds could modulate neurotransmitter levels and reduce oxidative stress, making them candidates for treating neurodegenerative diseases .

Q & A

Q. Table 1: Common Reagents and Conditions

| Step | Reagents/Conditions | Reference |

|---|---|---|

| Aldehyde Synthesis | KMnO₄ oxidation of 3-(2-methoxyphenyl)propanol | |

| Reductive Amination | NH₃, NaBH₄ in MeOH/THF | |

| Chiral Resolution | Chiral HPLC (e.g., Chiralpak® columns) |

How can stereochemical purity be ensured during synthesis?

Advanced Research Question

Stereochemical integrity is critical for pharmacological activity. Methodologies include:

- Asymmetric Catalysis : Use chiral catalysts (e.g., BINAP-Ru complexes) during reduction to favor the (R)-configuration .

- Dynamic Kinetic Resolution : Combine enzymatic resolution (e.g., lipases) with racemization catalysts to maximize yield .

- Analytical Validation : Confirm enantiomeric excess (ee) via polarimetry, chiral HPLC, or NMR with chiral shift reagents .

Note : Contamination by the (S)-enantiomer (>5%) can skew receptor-binding studies. Rigorous purification (e.g., recrystallization in ethanol/water) is recommended .

What analytical techniques are suitable for characterizing this compound?

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the methoxyphenyl group (δ 3.8–4.0 ppm for OCH₃) and propanol backbone .

- Mass Spectrometry : ESI-MS for molecular ion validation (expected [M+H]⁺: ~228.1) .

- HPLC Purity Analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals from the aromatic and aliphatic regions .

How does the 2-methoxyphenyl substituent influence reactivity compared to analogs?

Advanced Research Question

The 2-methoxy group introduces steric hindrance and electronic effects:

- Steric Effects : The ortho-methoxy group reduces nucleophilic attack at the phenyl ring, altering regioselectivity in substitution reactions .

- Electronic Effects : Methoxy’s electron-donating nature stabilizes intermediates in Friedel-Crafts or Mannich reactions, enhancing yields compared to chloro or fluoro analogs .

- Biological Impact : The 2-methoxy group enhances binding to adrenergic receptors compared to 4-methoxy isomers, as shown in comparative docking studies .

How should researchers address discrepancies in reported synthesis yields?

Data Contradiction Analysis

Discrepancies often arise from:

- Reaction Solvents : Use of polar aprotic solvents (e.g., DMF) versus ethanol can alter reaction kinetics .

- Temperature Control : Exothermic reductions (e.g., LiAlH₄) require strict temperature control (−20°C to 0°C) to avoid byproducts .

- Intermediate Stability : Unstable aldehyde intermediates may degrade if not immediately used, necessitating in-situ generation .

Recommendation : Replicate high-yield protocols (e.g., 75% yield via NaBH₄ reduction in THF at 0°C ) and optimize parameters using Design of Experiments (DoE) .

What are the stability considerations for this compound under varying storage conditions?

Advanced Research Question

- Light Sensitivity : The methoxyphenyl group is prone to photooxidation; store in amber vials under inert gas (N₂/Ar) .

- Hydrolysis Risk : The hydrochloride salt is hygroscopic; maintain desiccated conditions (silica gel) at 2–8°C .

- Long-Term Stability : Periodic HPLC analysis (every 6 months) to detect degradation products (e.g., demethylation to catechol derivatives) .

What in vitro models are appropriate for studying its biological activity?

Advanced Research Question

- Receptor Binding Assays : Use radioligand displacement (³H-dihydroalprenolol) in β-adrenergic receptor-expressing cells .

- Functional Assays : Measure cAMP accumulation in HEK293 cells transfected with adrenergic receptors .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated metabolism .

Note : Compare activity with (S)-enantiomer controls to validate stereospecific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.